(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-benzyl-6-fluoro-1,3-benzodiazole with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using more efficient catalysts, higher reaction concentrations, and continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .
Scientific Research Applications
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent . The pathways involved include inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzodiazole moiety.
6-Fluoro-1,3-benzodiazole: Similar core structure but lacks the boronic acid group.
1-Benzyl-1,3-benzodiazole: Similar structure but lacks the fluorine and boronic acid groups.
Uniqueness
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of both the boronic acid and fluorine groups, which confer distinct chemical reactivity and biological activity . This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYKFABQAYHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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